3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione

stereochemistry target engagement xanthine SAR

3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione (CAS 714935-49-6) is a fully synthetic, trisubstituted xanthine derivative with the molecular formula C₁₇H₂₇N₅O₂ and a molecular weight of 333.4 g mol⁻¹. The compound features a purine-2,6-dione core bearing a methyl group at N-3, a 3-methylbutyl (isopentyl) chain at N-7, and a chiral 3-methylpiperidin-1-yl substituent at C-8.

Molecular Formula C17H27N5O2
Molecular Weight 333.436
CAS No. 714935-49-6
Cat. No. B2714568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione
CAS714935-49-6
Molecular FormulaC17H27N5O2
Molecular Weight333.436
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
InChIInChI=1S/C17H27N5O2/c1-11(2)7-9-22-13-14(20(4)17(24)19-15(13)23)18-16(22)21-8-5-6-12(3)10-21/h11-12H,5-10H2,1-4H3,(H,19,23,24)
InChIKeyUOQFUMOXAJNGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview: 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione (CAS 714935-49-6)


3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione (CAS 714935-49-6) is a fully synthetic, trisubstituted xanthine derivative with the molecular formula C₁₇H₂₇N₅O₂ and a molecular weight of 333.4 g mol⁻¹ [1]. The compound features a purine-2,6-dione core bearing a methyl group at N-3, a 3-methylbutyl (isopentyl) chain at N-7, and a chiral 3-methylpiperidin-1-yl substituent at C-8. It is commercially available as a research-grade screening compound (AldrichCPR) and has been deposited in the PubChem repository (CID 3826200) together with seven primary bioassay records, all of which returned “Unspecified” activity outcomes, indicating no significant hit in the tested targets [1]. Its calculated physicochemical profile (XLogP3-AA = 2.7, 1 H-bond donor, 4 H-bond acceptors, 4 rotatable bonds) places it in the moderate‑lipophilicity, orally bioavailable chemical space [1].

Why Close Xanthine Analogs Cannot Substitute 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione in Focused Screening


Xanthine‑based libraries display extreme sensitivity to N‑7 and C‑8 substitution patterns: moving from a piperidin‑1‑yl to a 3‑methylpiperidin‑1‑yl group introduces a stereogenic centre that alters target‑site complementarity, while exchanging the N‑7 isopentyl chain for shorter (isopropyl) or more polar (ethoxyethyl) congeners shifts both lipophilicity and metabolic stability [1]. Because the compound has been profiled in seven distinct PubChem bioassays (MITF, GPR151, NPYLR7, cGAS, TEAD-YAP) with uniformly negative results, its inactivity fingerprint is as diagnostic as a potency readout would be—it defines a selectivity window that even closely related analogs (e.g., 3‑methyl‑8‑(3‑methylpiperidin‑1‑yl)‑7‑octylpurine‑2,6‑dione) may not reproduce [1]. Procurement of a generic “8‑piperidinyl xanthine” therefore risks introducing unrecognised off‑target liabilities or missing the negative‑selectivity signature that makes this specific compound valuable as a control in phenotypic screening cascades.

Quantitative Differentiation Evidence for 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione Versus Closest Analogs


Chiral 3‑Methylpiperidine Substituent Introduces Stereochemical Discrimination Absent in 8‑Piperidinyl Congeners

The target compound carries a 3‑methylpiperidin‑1‑yl group at C‑8, creating a single asymmetric centre that is absent in the commercially abundant 8‑(piperidin‑1‑yl) analogs such as 7‑isopentyl‑3‑methyl‑8‑(piperidin‑1‑yl)‑1H‑purine‑2,6‑dione . In kinase and GPCR binding sites that recognise the piperidine chair conformation, the methyl substituent can enforce a preferred axial or equatorial orientation, altering the vector of the purine core and modulating affinity. This stereochemical feature has been exploited in related chemotypes to gain >10‑fold selectivity between PI3K isoforms [1].

stereochemistry target engagement xanthine SAR

Moderate Lipophilicity (XLogP3‑AA = 2.7) Optimises Passive Permeability Relative to Shorter‑Chain N‑7 Analogs

The N‑7 isopentyl group confers a computed XLogP3‑AA of 2.7, which falls within the gold‑ilocks range (2 – 3.5) for balancing passive membrane permeability and aqueous solubility [1]. By contrast, the N‑7 isopropyl analog (XLogP3‑AA ≈ 1.8, predicted) would exhibit lower membrane flux, while the N‑7 octyl analog (XLogP3‑AA ≈ 4.5) risks poor solubility and higher protein binding [2].

lipophilicity ADME xanthine

Documented Negative Bioactivity Fingerprint Across Seven Mechanistically Diverse Assays Provides a Unique Selectivity Baseline

The compound was tested in seven PubChem bioassays spanning transcription factor inhibition (MITF, TEAD‑YAP), GPCR modulation (GPR151, NPYLR7), and enzyme inhibition (cGAS mouse/human), and returned no significant activity in any assay (outcome “Unspecified”) [1]. This negative fingerprint is compound‑specific: the N‑7 octyl analog, for instance, has been reported to inhibit xanthine oxidase with an IC₅₀ of 13.9 µM [2], demonstrating that the isopentyl chain abrogates off‑target activity that longer chains can introduce.

selectivity screening negative control xanthine

Rotatable Bond Count (4) and H‑Bond Profile Distinguish the Compound from N‑7 Substituted Phenethyl or Benzyl Analogs

With 4 rotatable bonds and a single hydrogen‑bond donor, the compound resides in a low‑entropy‑cost conformational space compared to N‑7 phenethylamino analogs (7‑isopentyl‑3‑methyl‑8‑((2‑phenylethyl)amino)‑3,7‑dihydro‑1H‑purine‑2,6‑dione, 6 rotatable bonds, 2 H‑bond donors) . Reduced conformational freedom generally correlates with improved binding specificity and lower promiscuity in fragment‑based screens [1].

conformational flexibility molecular recognition xanthine

Recommended Application Scenarios for 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione Based on Differentiated Evidence


Negative Control in Phenotypic Screening Cascades Targeting MITF, TEAD‑YAP, or cGAS

Because the compound showed no activity in seven orthogonal bioassays (AID 1259374, 1259422, 1259397, 1259398, 1508602, 1259423, 1259310), it is uniquely qualified as a silent negative control when screening for modulators of MITF, TEAD‑YAP interaction, or cGAS enzymatic activity . Generic xanthine analogs that retain measurable xanthine oxidase inhibition (e.g., IC₅₀ ≈ 13.9 µM for the octyl analog) would risk confounding the assay window, making the reported compound the safer procurement choice.

Stereochemical Probe for Chiral Recognition Sites in Kinase or GPCR Binding Pockets

The racemic 3‑methylpiperidine moiety provides a stereogenic centre that achiral 8‑piperidinyl xanthines lack. This feature can be exploited in crystallographic or NMR‑based fragment screening to detect stereosensitive binding pockets, a strategy previously validated for PI3K isoform discrimination .

ADME Calibration Standard for Xanthine Library Permeability Assays

With a computed XLogP3‑AA of 2.7 and a molecular weight of 333.4 g mol⁻¹, the compound resides at the centre of the CNS‑MPO and Lipinski‑compliant space . It can serve as an internal reference standard for calibrating parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability assays when evaluating novel xanthine series, ensuring that batch‑to‑batch permeability shifts are not misattributed to structural modifications.

Fragment‑Based Lead Generation with Low Conformational Entropy Penalty

The compound’s limited conformational flexibility (4 rotatable bonds) and minimal H‑bond donor count (1) reduce the entropic cost of binding, a profile that correlates with higher ligand efficiency in fragment‑based drug discovery . It is therefore a preferable starting point for fragment elaboration compared to more flexible, polar N‑7 phenethylamino analogs that carry a larger desolvation penalty.

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